Methyl 2-[(methoxycarbonyl)amino]acetate
Description
Methyl 2-[(methoxycarbonyl)amino]acetate (CAS: 70288-73-2) is a carbamate derivative with the molecular formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol. It features a methoxycarbonylamino (-NHCO₂CH₃) group attached to the α-carbon of a methyl acetate backbone. This compound is primarily utilized in organic synthesis, particularly as a building block for pharmaceuticals and bioactive molecules. Its purity in commercial supplies is typically ≥98%, as noted in laboratory catalogs .
The compound’s reactivity stems from its dual functional groups: the ester moiety facilitates nucleophilic substitution or hydrolysis, while the carbamate group participates in hydrogen bonding and enzymatic interactions.
Properties
IUPAC Name |
methyl 2-(methoxycarbonylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-9-4(7)3-6-5(8)10-2/h3H2,1-2H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMYZVXEVWVLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(methoxycarbonyl)amino]acetate can be synthesized through the reaction of glycine with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(methoxycarbonyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules, facilitating the construction of various chemical architectures .
2. Biology
- Enzyme Interaction Studies : It has been studied for its potential role in biochemical pathways, particularly in amino acid metabolism. The compound may act as a substrate or inhibitor, influencing enzyme activity .
- Biological Activity : Research indicates that it can modulate the activity of specific enzymes, which may lead to therapeutic applications .
3. Medicine
- Drug Development : Methyl 2-[(methoxycarbonyl)amino]acetate is being investigated as a building block for drug development due to its potential therapeutic effects against diseases such as cancer and metabolic disorders .
4. Industry
- Specialty Chemicals Production : This compound is utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing .
Case Studies and Research Findings
Inhibition Studies
Research has shown that compounds structurally related to this compound exhibit varying degrees of inhibition against histone deacetylases (HDACs). These findings suggest that structural modifications can significantly influence biological activity .
Therapeutic Applications
This compound has been explored as a candidate for drug development due to its ability to modulate enzyme activity. Its potential applications in treating metabolic disorders and cancer have prompted further investigation into its therapeutic effects .
Mechanism of Action
The mechanism of action of methyl 2-[(methoxycarbonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Enzyme Inhibition and Bioactivity
- The methoxycarbonyl group significantly impacts enzyme binding. For instance, gluco-configured (methoxycarbonyl)imidazoles exhibit weaker inhibition of β-glucosidase compared to methyl esters due to reduced basicity .
- Methyl 2-(3,4-dihydroxyphenyl)-2-methoxyacetate, a phenolic analog, demonstrates analgesic activity in murine models by reducing acetic acid-induced writhing .
Biological Activity
Methyl 2-[(methoxycarbonyl)amino]acetate, with the molecular formula CHNO and a molecular weight of 147.13 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings.
Overview and Synthesis
This compound can be synthesized through the reaction of glycine with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions at temperatures around 50-60°C, which allows for high yields and purity in industrial settings .
The compound is characterized by several functional groups that allow it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form corresponding carboxylic acids.
- Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. Notably, its methoxycarbonyl group allows for unique substitution reactions that can influence its reactivity and interaction profiles .
Enzyme Interaction Studies
Research has indicated that this compound may play a role in enzyme interactions. For instance, it has been studied for its potential influence on biochemical pathways involving amino acid metabolism. The compound's structure suggests it could interact with enzymes that catalyze reactions involving amino acids, possibly acting as a competitive inhibitor or substrate .
Case Studies and Research Findings
- Inhibition Studies : A study investigating the inhibition of histone deacetylases (HDACs) found that compounds structurally related to this compound exhibited varying degrees of inhibition against different HDAC isoforms. The findings suggest that modifications in the structure significantly influence biological activity .
- Therapeutic Applications : this compound has been explored as a building block for drug development due to its potential therapeutic effects. Its ability to modulate enzyme activity positions it as a candidate for further investigation in metabolic disorders and cancer therapy .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 2-aminoacetate | Lacks methoxycarbonyl group | Basic amino acid interactions |
| Ethyl 2-[(methoxycarbonyl)amino]acetate | Ethyl instead of methyl | Similar enzyme interactions |
The presence of the methoxycarbonyl group in this compound enhances its reactivity and potential interactions with biological targets compared to simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
